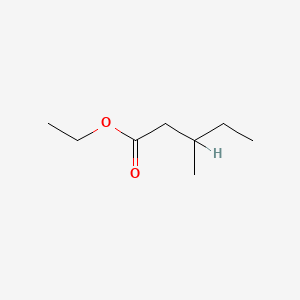

Ethyl 3-methylpentanoate

描述

属性

IUPAC Name |

ethyl 3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(3)6-8(9)10-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWGHYFBQBVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863637 | |

| Record name | Ethyl 3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Ethyl 3-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/36/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl (±)-3-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.866-0.873 | |

| Record name | Ethyl 3-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/36/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5870-68-8 | |

| Record name | Ethyl 3-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51CRF76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl (±)-3-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Methylpentanoate (B1260497)

This document provides a comprehensive overview of the chemical and physical properties of ethyl 3-methylpentanoate, a significant compound in various industrial and research applications. This guide includes key physicochemical data, detailed experimental protocols for its synthesis, and visual diagrams to illustrate reaction pathways and molecular characteristics.

Core Chemical and Physical Properties

This compound is an ester recognized for its characteristic fruity odor, which has led to its use in the fragrance and flavor industries.[1] It is a colorless to pale yellow liquid that is generally stable under standard conditions.[1] This compound is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 144.21 g/mol | [2][3][4] |

| CAS Number | 5870-68-8 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Odor | Fruity, similar to pineapple and blue-green | [2] |

| Boiling Point | 152-159 °C at 760 mmHg | [2][5] |

| Density | 0.862 - 0.872 g/cm³ at 25 °C | [2][5] |

| Refractive Index | 1.403 - 1.413 at 20 °C | [2][5] |

| Flash Point | 45 °C (113 °F) | [5] |

| Vapor Pressure | 2.91 mmHg at 25 °C | [2] |

Identifiers and Descriptors

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl 3-methylvalerate, 3-Methylvaleric acid ethyl ester | [1][4] |

| InChI | InChI=1S/C8H16O2/c1-4-7(3)6-8(9)10-5-2/h7H,4-6H2,1-3H3 | [1][3] |

| InChIKey | TXAWGHYFBQBVNK-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C)CC(=O)OCC | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the esterification of its parent carboxylic acid, 3-methylpentanoic acid, with ethanol (B145695). The synthesis of 3-methylpentanoic acid itself is a critical precursor step.

Synthesis of 3-Methylpentanoic Acid via Malonic Ester Synthesis

A common method for preparing 3-methylpentanoic acid involves the alkylation of a malonic ester derivative.[6]

Protocol:

-

Saponification: Ethyl sec-butylmalonate (0.92 mole) is slowly added to a hot solution of potassium hydroxide (B78521) (3.6 moles) in 200 cc of water. The mixture is refluxed for two hours to ensure complete saponification.[6]

-

Alcohol Removal: To prevent the reformation of the ester during acidification, 200 cc of liquid is distilled from the solution to remove the ethanol formed during saponification.[6]

-

Acidification and Decarboxylation: The solution is cooled, and a cold solution of concentrated sulfuric acid (3.3 moles) in 450 cc of water is added slowly. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating. The mixture is then refluxed for approximately three hours.[6]

-

Isolation and Purification: The resulting 3-methylpentanoic acid layer is separated by distillation using an automatic separator. The crude acid is then mixed with an equal volume of dry benzene (B151609) and distilled to remove water, yielding pure 3-methylpentanoic acid (boiling point 193–196 °C).[6]

Fischer Esterification of 3-Methylpentanoic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7]

Protocol:

-

Reaction Setup: 3-Methylpentanoic acid is dissolved in a large excess of ethanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is added to the solution.[7]

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Workup and Purification: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst. The aqueous layer is separated, and the organic layer containing the ester is washed with water and brine. The crude this compound is then dried over an anhydrous salt (e.g., MgSO₄) and purified by distillation.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, the expected characteristics can be inferred.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, along with complex multiplets for the protons on the pentanoate chain.

-

¹³C NMR Spectroscopy: The carbon NMR would display eight distinct signals, corresponding to each unique carbon atom in the structure, including a characteristic signal for the carbonyl carbon of the ester group at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Additional bands corresponding to C-H and C-O stretches will also be present. The NIST WebBook provides an IR spectrum for the precursor, 3-methylpentanoic acid, which shows a strong carbonyl peak.[8]

Safety and Handling

This compound is classified as a flammable liquid.[4] It should be kept away from heat, sparks, open flames, and hot surfaces.[4] Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye protection, are recommended during handling.[4] The compound may cause skin and eye irritation.[1] Proper storage in a cool, well-ventilated area is necessary to maintain its stability.[1]

Applications and Relevance

This compound is primarily utilized as a flavoring and fragrance agent due to its pleasant fruity aroma.[1][2] It is found naturally in some fruits like litchi and melon.[2] In organic synthesis, it can serve as a building block for more complex molecules.[1] Its properties also make it a subject of interest in biochemical research.[9]

References

- 1. CAS 5870-68-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. ethyl (3R)-3-methylpentanoate | C8H16O2 | CID 7567160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ethyl 3-methyl valerate [thegoodscentscompany.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl 3-Methylpentanoate (CAS Number: 5870-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylpentanoate (B1260497) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of pineapple and apple. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key chemical reactions. It details experimental protocols for its preparation and analysis, and discusses its primary applications in the flavor and fragrance industry. Furthermore, this document includes a summary of its spectroscopic data for analytical identification and outlines essential safety and handling information for laboratory and industrial settings.

Chemical and Physical Properties

Ethyl 3-methylpentanoate is a colorless to pale yellow liquid.[1] It is an ester belonging to the class of carboxylic acid derivatives.[1] This compound is relatively soluble in organic solvents and less soluble in water due to its hydrophobic nature.[1] It is generally stable under standard conditions but can undergo hydrolysis in the presence of strong acids or bases.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5870-68-8 | [3] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity, pineapple, apple | [4] |

| Boiling Point | 152-159 °C | [5][6] |

| Density | 0.87 g/cm³ | [5] |

| Flash Point | 45 °C (113 °F) | |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

| Refractive Index | 1.403 - 1.413 @ 20°C |

Synthesis and Reactions

Synthesis via Fischer Esterification

This compound is most commonly synthesized through the Fischer esterification of 3-methylpentanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[7] The reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically performed with an excess of the alcohol and by removing the water formed during the reaction.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Fischer esterification and can be adapted for the synthesis of this compound.

-

Materials: 3-methylpentanoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 3-methylpentanoic acid and 3.0 moles of absolute ethanol.

-

Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[8]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (ethanol and diethyl ether) by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.[10]

-

Logical Relationship: Fischer Esterification

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. CAS 5870-68-8: this compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ethyl 3-methyl valerate [thegoodscentscompany.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. chembk.com [chembk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Structure and Characterization of Ethyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylpentanoate (B1260497) is an organic compound with applications in the fragrance and flavor industries, and it serves as a valuable building block in organic synthesis. A thorough understanding of its structural features and physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of Ethyl 3-methylpentanoate, including its detailed structure, physical and chemical properties, and characteristic spectroscopic data. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Introduction

This compound, also known as ethyl 3-methylvalerate, is a fatty acid ethyl ester characterized by a branched hydrocarbon chain.[1] Its molecular structure imparts specific properties that are of interest in various chemical applications. This guide aims to consolidate the structural and characterization data of this compound to serve as a valuable resource for professionals in the fields of chemistry and drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a pentanoate backbone with a methyl group at the third carbon position and an ethyl ester functional group.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification.

| Identifier | Value |

| Molecular Formula | C8H16O2[2] |

| Molecular Weight | 144.21 g/mol [2] |

| CAS Number | 5870-68-8[3] |

| InChI Key | TXAWGHYFBQBVNK-UHFFFAOYSA-N[2] |

| SMILES | CCC(C)CC(=O)OCC[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity, pineapple-like | [4] |

| Boiling Point | 158-159 °C | [4] |

| Density | 0.870 g/cm³ | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 3-methylpentanoic acid with ethanol (B145695) in the presence of an acid catalyst.

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol details the steps for the laboratory synthesis of this compound.

Materials:

-

3-methylpentanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1.0 mole of 3-methylpentanoic acid and 3.0 moles of absolute ethanol.

-

Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the crude product by distillation to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

The logical relationship between the different spectroscopic analyses is illustrated below.

Caption: Logical workflow for spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are presented in the table below.

| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| CH3 (ethyl ester) | ~1.2 | Triplet | 3H |

| CH2 (ethyl ester) | ~4.1 | Quartet | 2H |

| CH2 (pentanoate) | ~2.2 | Triplet | 2H |

| CH (pentanoate) | ~1.9 | Multiplet | 1H |

| CH2 (pentanoate) | ~1.4 | Multiplet | 2H |

| CH3 (pentanoate) | ~0.9 | Triplet | 3H |

| CH3 (methyl group) | ~0.9 | Doublet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their chemical nature.

| Carbon Assignment | Chemical Shift (ppm, predicted) |

| C=O | ~173 |

| O-CH2 | ~60 |

| CH | ~34 |

| CH2 (next to C=O) | ~41 |

| CH2 | ~29 |

| CH3 (ethyl) | ~14 |

| CH3 (on chain) | ~19 |

| CH3 (terminal) | ~11 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic fragment ions.

| m/z | Fragment Ion |

| 144 | [M]⁺ |

| 115 | [M - C2H5]⁺ |

| 101 | [M - C3H7]⁺ |

| 88 | [CH3CH(CH3)CH2COOH]⁺ (McLafferty rearrangement) |

| 73 | [COOC2H5]⁺ |

| 57 | [C4H9]⁺ |

| 43 | [C3H7]⁺ |

| 29 | [C2H5]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960-2850 | C-H stretching (alkane) |

| ~1735 | C=O stretching (ester) |

| ~1240-1160 | C-O stretching (ester) |

Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and confirm its molecular weight and fragmentation pattern.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Set the GC oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Set the injector and detector temperatures to 250°C.

-

Inject 1 µL of the sample.

-

Acquire mass spectra in the range of m/z 20-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

-

5 mm NMR tubes.

Procedure:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integrals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer.

-

Salt plates (NaCl or KBr) or an ATR accessory.

Procedure (Neat Liquid):

-

Place a drop of the neat liquid sample between two salt plates to form a thin film.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the structure and characterization of this compound. The tabulated data, along with the detailed experimental protocols, offer a comprehensive resource for scientists and researchers. The provided spectroscopic information and synthesis workflow will aid in the unambiguous identification and preparation of this compound for its various applications.

References

An In-depth Technical Guide to Ethyl 3-methylpentanoate

This technical guide provides a comprehensive overview of Ethyl 3-methylpentanoate (B1260497), including its chemical identity, physicochemical properties, a representative synthesis protocol, and its primary applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: Ethyl 3-methylpentanoate

Synonyms:

This compound is an organic compound classified as a fatty acid ester.[4] It is a derivative of a carboxylic acid and is recognized for its characteristic fruity aroma, often compared to pineapple.[5][] This colorless to pale yellow liquid is found naturally in some fruits like litchi and melon.[5]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][7] |

| Molecular Weight | 144.21 g/mol | [7] |

| Density | 0.862 - 0.872 g/cm³ @ 25°C | [2] |

| Boiling Point | 155 - 159 °C | [2][5] |

| Flash Point | 45 °C (113 °F) | [2] |

| Refractive Index | 1.403 - 1.413 @ 20°C | [2] |

| Water Solubility | Insoluble | [] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| CAS Number | 5870-68-8 | [3] |

Synthesis of this compound

This compound is synthesized via the Fischer-Speier esterification of 3-methylpentanoic acid with ethanol (B145695) in the presence of an acid catalyst.[1][8] This reversible reaction requires conditions that favor the formation of the ester, such as using an excess of one reactant or removing water as it is formed.[9][10]

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

3-methylpentanoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-methylpentanoic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours to drive the equilibrium towards the ester product.[11]

-

Work-up and Extraction:

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing deionized water and ethyl acetate.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by deionized water, and finally with brine.[11]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the solvent and excess ethanol.

-

The crude ester can be further purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive; handle with extreme care.

-

Ethanol is flammable; keep away from ignition sources.[5]

Applications and Biological Relevance

This compound is primarily utilized as a flavor and fragrance agent in the food and cosmetic industries due to its pleasant fruity aroma.[2][] It is employed as a flavor enhancer in various food products and as a fragrance component in personal care items.[]

While not extensively studied for specific pharmacological activities, it is classified as a biochemical reagent that can be used as a biological material or organic compound for general life science research.[12] Its presence in natural sources like fruits and fermented beverages suggests a role in the characteristic aroma profiles of these products.[5][]

References

- 1. CAS 5870-68-8: this compound | CymitQuimica [cymitquimica.com]

- 2. ethyl 3-methyl valerate [thegoodscentscompany.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Showing Compound Ethyl (±)-3-methylpentanoate (FDB012546) - FooDB [foodb.ca]

- 5. This compound [chembk.com]

- 7. ethyl (3R)-3-methylpentanoate | C8H16O2 | CID 7567160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Natural Occurrence of Ethyl 3-Methylpentanoate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl 3-methylpentanoate (B1260497) in fruits. It summarizes the available data on its presence, details the experimental protocols for its analysis, and outlines its probable biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, natural product analysis, and drug development.

Natural Occurrence of Ethyl 3-Methylpentanoate in Fruits

This compound is a volatile ester that contributes to the characteristic fruity aroma of various food items. While its presence in several fruits has been reported, quantitative data remains limited in the scientific literature. The following table summarizes the known occurrences of this compound and its direct precursors in fruits.

Table 1: Natural Occurrence of this compound and Related Compounds in Fruits

| Fruit Species | Compound | Method of Identification | Quantitative Data (µg/kg) | Reference(s) |

| Snake Fruit (Salacca zalacca) | Mthis compound | GC-MS, GC-O | Not Reported | [1] |

| Snake Fruit (Salacca zalacca) | 3-Methylpentanoic acid | GC-MS, GC-O | Not Reported | [1] |

| Litchi (Litchi chinensis) | This compound | Not Specified | Not Reported | Mentioned as a natural product |

| Melon (Cucumis melo) | This compound | Not Specified | Not Reported | Mentioned as a natural product |

| Lime (Citrus aurantifolia) | This compound | Not Specified | Not Reported | Mentioned as a natural product |

Note: The presence of mthis compound and 3-methylpentanoic acid in snake fruit strongly suggests the likely occurrence of this compound, as the necessary precursor acid is available for esterification with ethanol.

Experimental Protocols for Analysis

The analysis of volatile esters like this compound from complex fruit matrices typically involves extraction and separation followed by detection and quantification. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, sensitive, and solvent-free technique for this purpose.

2.1. Detailed Methodology for HS-SPME-GC-MS Analysis

This section provides a detailed protocol for the extraction and quantification of this compound from a fruit matrix.

2.1.1. Sample Preparation

-

Homogenize fresh fruit pulp using a blender.

-

Weigh 5 g of the homogenized fruit pulp into a 20 mL headspace vial.

-

Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate (B1214049) or a deuterated analog of the target analyte) for quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

2.1.2. HS-SPME Procedure

-

Place the sealed vial in a temperature-controlled autosampler tray or water bath set at 40-60 °C.

-

Equilibrate the sample for 15-30 minutes to allow the volatiles to partition into the headspace.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30-60 minutes for adsorption of the volatile compounds.

2.1.3. GC-MS Analysis

-

Injector:

-

Desorb the SPME fiber in the GC injector port at 250 °C for 5 minutes in splitless mode.

-

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 3 °C/min.

-

Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 240 °C.

-

2.1.4. Data Analysis and Quantification

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by creating a calibration curve using standard solutions of the analyte and the internal standard. Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

2.2. Experimental Workflow Diagram

Biosynthesis of this compound

This compound is a branched-chain ester. While its specific biosynthetic pathway has not been elucidated in detail for most fruits, it is generally accepted that such esters are derived from the metabolism of branched-chain amino acids. The probable pathway involves the de novo synthesis of the precursor acid, 3-methylpentanoic acid, followed by its esterification with ethanol.

3.1. Probable Biosynthetic Pathway

The biosynthesis is thought to proceed as follows:

-

Synthesis of 3-Methyl-2-oxopentanoate (B1228249): This α-keto acid is an intermediate in the biosynthesis of the amino acid isoleucine.

-

Conversion to 3-Methylpentanoyl-CoA: Through a series of enzymatic reactions, including decarboxylation and oxidation, 3-methyl-2-oxopentanoate is converted to 3-methylpentanoyl-CoA.

-

Formation of 3-Methylpentanoic Acid: The thioester 3-methylpentanoyl-CoA can be hydrolyzed to yield 3-methylpentanoic acid.

-

Esterification: The final step is the esterification of 3-methylpentanoic acid with ethanol, catalyzed by an alcohol acyltransferase (AAT) enzyme, to form this compound. Ethanol is readily available in ripening fruits as a product of fermentation.

3.2. Signaling Pathway Diagram

Conclusion

This compound is a recognized contributor to the aroma of several fruits, including snake fruit, litchi, melon, and lime. However, there is a notable lack of quantitative data on its concentration in these and other fruits. The analytical methodology for its detection and quantification is well-established, with HS-SPME-GC-MS being a robust and sensitive technique. The biosynthetic pathway is likely linked to the metabolism of the branched-chain amino acid isoleucine. Further research is warranted to quantify the concentration of this compound in various fruits and to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. This knowledge will be invaluable for applications in the food and fragrance industries, as well as for a deeper understanding of fruit biochemistry.

References

An In-depth Technical Guide on the Thermophysical Properties of Ethyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermophysical properties of Ethyl 3-methylpentanoate (B1260497) (CAS No: 5870-68-8), an ester recognized for its characteristic fruity aroma.[1][2] A thorough understanding of these properties is crucial for its application in various fields, including fragrance formulation, flavor chemistry, and as a potential component in pharmaceutical and industrial processes. This document compiles and presents critically evaluated data, details common experimental methodologies for property determination, and offers visualizations to illustrate experimental workflows.

General Properties

Ethyl 3-methylpentanoate is a colorless liquid with a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][3][4][5][6] It is characterized by a fruity scent, often compared to pineapple.[1][2]

Quantitative Thermophysical Data

The following tables summarize the available quantitative data for the thermophysical properties of this compound.

Table 1: General Physical and Chemical Properties

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | - | [1][3][5] |

| Molecular Weight | 144.21 g/mol | - | [1][3][5] |

| Appearance | Colorless Liquid | Standard | [1][2] |

| Odor | Fruity, Pineapple-like | - | [1][2] |

| Boiling Point | 158-159 °C | 760 mmHg | [1][5] |

| Flash Point | 45.00 °C (113.00 °F) | Closed Cup | [7] |

| Vapor Pressure | 2.91 mmHg | 25 °C | [1] |

Table 2: Density and Refractive Index

| Property | Value | Temperature (°C) | Reference(s) |

| Specific Gravity | 0.86200 to 0.87200 | 25 | [7] |

| Density | 0.87 g/mL | Not Specified | [3] |

| Density | 0.87 | Not Specified | [1] |

| Relative Density | 0.8735 g/cm³ | Not Specified | [5] |

| Refractive Index | 1.40300 to 1.41300 | 20 | [7] |

| Refractive Index | 1.4070 | Not Specified | [1] |

| Refractive Index | 1.407 | Not Specified | [3] |

Table 3: Critically Evaluated Data from NIST/TRC Web Thermo Tables (WTT) [8]

| Property | Temperature Range | State |

| Density (Liquid) | 190 K to 601 K | In equilibrium with Gas |

| Viscosity (Liquid) | 270 K to 600 K | In equilibrium with Gas |

| Thermal Conductivity (Liquid) | 200 K to 540 K | In equilibrium with Gas |

| Enthalpy (Liquid) | 250 K to 588.98 K | In equilibrium with Gas |

| Enthalpy (Ideal Gas) | 200 K to 1000 K | - |

Experimental Protocols for Thermophysical Property Determination

While specific experimental protocols for this compound are not extensively detailed in the public literature, the following methodologies represent standard practices for determining the thermophysical properties of esters and other organic liquids.

The density of a liquid can be determined using several high-precision methods:

-

Vibrating Tube Densitometer: This is a common and accurate method. The liquid sample is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. This frequency is dependent on the mass of the sample in the tube, and thus its density. The instrument measures the oscillation period, from which the density is calculated. Temperature control is crucial and is typically achieved using a Peltier system.

-

Pycnometry (Gas Displacement): This technique determines the skeletal density of a solid or the density of a liquid by measuring the displacement of a known volume of an inert gas, typically helium. The sample is placed in a chamber of known volume, which is then pressurized with the gas. The pressure change after expanding the gas into a second empty chamber allows for the calculation of the sample's volume. The density is then calculated from the known mass and the determined volume.

-

Gravimetric Buoyancy Method (Archimedes' Principle): This method involves weighing a sinker of known volume first in air and then immersed in the liquid sample.[9] The difference in weight is equal to the weight of the displaced liquid. From this, the density of the liquid can be calculated.[9]

Viscosity, a measure of a fluid's resistance to flow, can be determined by the following methods:

-

Capillary Viscometer (e.g., Ostwald or Ubbelohde): This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.[10] The kinematic viscosity is then calculated from this time and the viscometer constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid. Temperature control is essential for accurate measurements.

-

Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity.[11] The resistance to this rotation is proportional to the dynamic viscosity of the fluid. Different spindle geometries are available for various viscosity ranges.

The refractive index, a dimensionless number that describes how light propagates through a medium, is typically measured using:

-

Abbe Refractometer: This is a widely used instrument that measures the critical angle of a liquid. A thin film of the sample is placed between two prisms. Light is passed through the sample, and the refractometer measures the angle at which the light is no longer transmitted through the sample, which corresponds to the critical angle. From this, the refractive index is calculated.

-

Interferometry: Methods like the Michelson interferometer can be used for highly precise measurements.[7] A beam of light is split into two paths. One path passes through a reference, and the other passes through the liquid sample. When the beams are recombined, they create an interference pattern. The shift in this pattern caused by the sample allows for the calculation of its refractive index.[7]

Surface tension, the tendency of liquid surfaces to shrink into the minimum surface area possible, can be measured by:

-

Du Noüy Ring Method: This method involves slowly lifting a platinum ring from the surface of the liquid. The force required to detach the ring from the surface is measured by a tensiometer. This maximum force is directly related to the surface tension of the liquid.[1]

-

Wilhelmy Plate Method: A thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate due to wetting is measured. This force, along with the perimeter of the plate, is used to calculate the surface tension.[1]

-

Pendant Drop Method: The shape of a drop of liquid hanging from a needle is determined by the balance between gravity and surface tension. An optical system captures the image of the drop, and the surface tension is calculated by analyzing the drop's profile using the Young-Laplace equation.[3]

Thermal conductivity, the property of a material to conduct heat, can be determined using:

-

Transient Hot Wire Method: A thin platinum wire immersed in the liquid is heated by a step voltage.[12] The wire acts as both a heating element and a temperature sensor. The rate of temperature increase of the wire is related to the thermal conductivity of the surrounding liquid.[12]

-

Laser Flash Method: A pulse of energy from a laser is directed onto one side of a sample. An infrared detector on the opposite side measures the resulting temperature rise. The thermal diffusivity can be calculated from the time it takes for the temperature to rise. The thermal conductivity can then be determined if the specific heat capacity and density are known.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a liquid sample like this compound.

Caption: Generalized workflow for thermophysical property determination.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. louis.uah.edu [louis.uah.edu]

- 3. Methods to Determine Surface Tension - GeeksforGeeks [geeksforgeeks.org]

- 4. dpi-proceedings.com [dpi-proceedings.com]

- 5. Effect of Fatty Acid Ethyl Esters in Biodiesel on Thermo-physical Properties [jfnc.ir]

- 6. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. measurlabs.com [measurlabs.com]

- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 12. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

The Biological Activity of Short-Chain Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are metabolites produced by the gut microbiota from the fermentation of dietary fiber. While the physiological roles of SCFAs are well-established, their therapeutic application is often limited by poor pharmacokinetic profiles. Esterification of SCFAs to create prodrugs presents a promising strategy to improve their delivery and efficacy. This technical guide provides an in-depth overview of the biological activity of short-chain fatty acid esters, focusing on their core mechanisms of action, quantitative data on their effects, and detailed experimental protocols for their evaluation.

Core Mechanisms of Action

The biological effects of short-chain fatty acid esters are largely attributed to the actions of their parent SCFAs following hydrolysis by endogenous esterases. These effects are primarily mediated through two key mechanisms:

-

G-Protein Coupled Receptor (GPCR) Activation: SCFAs are endogenous ligands for Free Fatty Acid Receptor 2 (FFAR2, formerly GPR43) and Free Fatty Acid Receptor 3 (FFAR3, formerly GPR41).[1][2] Activation of these receptors triggers a cascade of intracellular signaling events that modulate various physiological processes, including inflammation, metabolism, and hormone secretion.[1][3]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate and, to a lesser extent, propionate are potent inhibitors of histone deacetylases.[4][5] By inhibiting HDACs, these SCFAs increase the acetylation of histones and other non-histone proteins, leading to changes in gene expression and cellular function.[6][7] This mechanism is central to their anti-cancer and anti-inflammatory properties.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of SCFAs and their esters.

Table 1: Inhibitory Concentration (IC50) of SCFAs on Histone Deacetylase (HDAC) Activity

| Compound | Cell Line/System | IC50 (mM) | Reference |

| Butyrate | HT-29 human colon carcinoma cell nuclear extracts | 0.09 | [4] |

| Propionate | HT-29 human colon carcinoma cell nuclear extracts | Less potent than butyrate | [4] |

Table 2: Half-maximal Effective Concentration (EC50) of SCFAs for FFAR2 Activation

| Compound | Assay System | EC50 (µM) | Reference |

| Acetate | FFAR2-expressing cells | 250-500 | [2] |

| Propionate | FFAR2-expressing cells | 250-500 | [2] |

| Butyrate | FFAR2-expressing cells | pEC50 = 2.967 ± 0.219 (weaker than acetate and propionate) | [8] |

Table 3: Pharmacokinetic Parameters of Butyrate Prodrugs in Humans

| Prodrug | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL/min) | Reference |

| Sodium Butyrate (NaB) | 786 mg butyric acid equivalent | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 | [7][9] |

| Lysine Butyrate (LysB) | 786 mg butyric acid equivalent | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 | [7][9] |

| Tributyrin (B1683025) (TB) | 786 mg butyric acid equivalent | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 | [7][9] |

Signaling Pathways

The activation of FFAR2 and FFAR3 by SCFAs, released from their ester prodrugs, initiates distinct downstream signaling cascades.

HDAC inhibition by SCFAs like butyrate affects both histone and non-histone proteins, leading to widespread changes in cellular function.

Experimental Protocols

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory activity of SCFA esters on total HDAC activity in nuclear extracts or purified HDAC isoforms.

Materials:

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer

-

Developer solution

-

Nuclear extract or purified HDAC enzyme

-

SCFA ester test compounds

-

Trichostatin A (TSA) as a positive control inhibitor

Procedure:

-

Prepare Reagents: Dilute the 10X HDAC Assay Buffer to 1X with ddH2O. Prepare serial dilutions of the SCFA ester test compounds and TSA in Assay Buffer.

-

Assay Reaction:

-

To each well, add 85 µL of ddH2O.

-

For test wells, add 2 µL of the diluted SCFA ester. For the positive control, add 2 µL of diluted TSA. For the no-inhibitor control, add 2 µL of Assay Buffer.

-

Add 10 µL of 10X HDAC Assay Buffer.

-

Add 2 µL of nuclear extract or purified HDAC enzyme.

-

Initiate the reaction by adding 5 µL of HDAC substrate.

-

Mix thoroughly.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Stop the reaction by adding 10 µL of Developer solution. Incubate at 37°C for 15-30 minutes.

-

Measurement: Read the fluorescence at Ex/Em = 350-380/440-460 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the SCFA ester relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Calcium Mobilization Assay for Gq-Coupled GPCR Activation

This protocol is designed to measure the activation of Gq-coupled receptors like FFAR2 by monitoring changes in intracellular calcium levels using a fluorescent dye.[10]

Materials:

-

HEK293 cells stably expressing the GPCR of interest (e.g., FFAR2)

-

96-well black, clear-bottom tissue culture plates

-

Kinetic fluorescence plate reader (e.g., FlexStation)

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)

-

Probenecid (B1678239) (optional, for cell lines with active anion transporters)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

SCFA ester test compounds

Procedure:

-

Cell Seeding: Seed the FFAR2-expressing HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading:

-

Prepare the calcium dye solution according to the manufacturer's instructions, adding probenecid if necessary.

-

Remove the culture medium from the cells and add the dye solution to each well.

-

Incubate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.

-

-

Compound Preparation: Prepare serial dilutions of the SCFA ester test compounds in the assay buffer at a 5X concentration in a separate 96-well plate (the "ligand plate").

-

Measurement:

-

Place both the cell plate and the ligand plate into the kinetic fluorescence plate reader.

-

Set the instrument to add the compounds from the ligand plate to the cell plate and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of the SCFA ester and plot a dose-response curve to determine the EC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

96-well tissue culture plates

-

Cells of interest

-

Culture medium

-

SCFA ester test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of the SCFA ester test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Conclusion

Short-chain fatty acid esters represent a promising class of prodrugs with the potential to overcome the pharmacokinetic limitations of their parent SCFAs. Their biological activity, driven by the activation of GPCRs and inhibition of HDACs, offers therapeutic opportunities across a range of diseases, including cancer, inflammatory conditions, and metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of these important molecules. Further research is warranted to fully elucidate the specific activities of different ester forms and to optimize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 5. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chemopreventive activity of the butyric acid prodrug tributyrin in experimental rat hepatocarcinogenesis is associated with p53 acetylation and activation of the p53 apoptotic signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressing activity of tributyrin on hepatocarcinogenesis is associated with inhibiting the p53-CRM1 interaction and changing the cellular compartmentalization of p53 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Genesis of a Fruity Ester: A Technical History of Ethyl 3-methylpentanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpentanoate (B1260497), a branched-chain ester, is a significant contributor to the characteristic aromas of various fruits and is widely utilized as a flavor and fragrance agent. Its fruity and somewhat nutty profile lends itself to applications in the food, beverage, and cosmetic industries. This technical guide delves into the discovery, synthesis, and historical evolution of the analytical characterization of Ethyl 3-methylpentanoate, providing a comprehensive resource for professionals in research and development. While the precise moment of its initial discovery is not definitively documented in a singular source, its synthesis and characterization are rooted in the broader advancements of organic chemistry in the mid-20th century. The structure of the racemic mixture of this compound was known in the scientific literature by the late 1960s, with several publications describing its preparation.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [5] |

| Molecular Weight | 144.21 g/mol | [5] |

| Appearance | Colorless liquid | - |

| Odor | Fruity, pineapple, nutty | - |

| Boiling Point | 155-156 °C at 760 mmHg | - |

| Density | ~0.865 g/cm³ at 25°C | - |

| Refractive Index | ~1.405 at 20°C | - |

| Solubility | Soluble in alcohol and other organic solvents; sparingly soluble in water. | - |

| CAS Number | 5870-68-8 | [2] |

Historical Synthesis and Discovery

The synthesis of this compound was first described in the chemical literature in the late 1960s and early 1970s. While a specific "discoverer" is not prominently named, the work of several research groups laid the foundation for its preparation and characterization. Key early publications that mention the synthesis of this compound include:

-

L. N. Akimova et al., Zhurnal Organicheskoi Khimii, 5(9), 1569-1571 (1969).[2][3][4]

-

H. M. Walborsky et al., Journal of Organic Chemistry, 39(5), 604-607 (1974).[2][3][4]

-

P. Yates et al., Canadian Journal of Chemistry, 61(7), 1397-1404 (1983).[2][3][4]

These early syntheses were likely achieved through the Fischer-Speier esterification , a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1] This reaction was first described by Emil Fischer and Arthur Speier in 1895.[1]

Experimental Protocol: Plausible Historical Synthesis (Fischer-Speier Esterification)

The following protocol is a representative example of how this compound would have been synthesized in the mid-20th century, based on the established Fischer-Speier esterification method.

Reaction:

3-methylpentanoic acid + ethanol (B145695) ⇌ this compound + water

Materials:

-

3-methylpentanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Saturated sodium chloride solution (for washing)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

A mixture of 3-methylpentanoic acid (1.0 mol) and absolute ethanol (2.0 mol, as an excess reagent to drive the equilibrium) is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 5% of the carboxylic acid weight) is slowly added to the mixture while stirring.

-

The reaction mixture is heated under reflux for several hours (typically 2-4 hours) to allow the esterification to proceed towards completion.

-

After cooling to room temperature, the excess ethanol is removed by distillation.

-

The remaining mixture is transferred to a separatory funnel and washed successively with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with a saturated solution of sodium chloride (to reduce the solubility of the ester in the aqueous phase).

-

The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration.

-

The crude this compound is purified by fractional distillation to yield the final product.

Caption: Generalized workflow for the synthesis of this compound via Fischer-Speier esterification.

Commercial History and Application

The commercial use of synthetic esters as flavoring agents began to grow significantly around the mid-20th century. This compound, with its desirable fruity and nutty aroma, found a niche in the burgeoning flavor and fragrance industry. It is used to impart or enhance fruity notes, particularly apple and pineapple, in a variety of products including:

-

Food and Beverages: Confectionery, baked goods, soft drinks, and alcoholic beverages.

-

Fragrances: Perfumes, colognes, and other scented personal care products.

-

Cosmetics: To add a pleasant scent to various cosmetic formulations.

The development of the flavor industry was closely tied to advancements in analytical chemistry, which allowed for the identification of key aroma compounds in natural products, paving the way for their synthetic replication.

Evolution of Analytical Characterization

The methods for characterizing this compound have evolved significantly from its initial synthesis to the present day.

Early Methods (mid-20th Century)

In the era of its initial synthesis, the characterization of a novel compound like this compound would have relied on classical analytical techniques:

-

Boiling Point Determination: A fundamental physical constant for pure liquids.

-

Refractive Index Measurement: Another key physical property for identification.

-

Elemental Analysis: To determine the empirical formula.

-

Infrared (IR) Spectroscopy: Would have been used to identify the characteristic ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and C-O stretches.

Modern Analytical Techniques

The advent of more sophisticated analytical instrumentation has enabled a much more detailed and precise characterization of this compound.

-

Gas Chromatography (GC): GC, particularly coupled with a Flame Ionization Detector (GC-FID), became a cornerstone for the analysis of volatile flavor and fragrance compounds.[6][7] It allows for the separation and quantification of this compound in complex mixtures. The development of capillary columns provided significantly improved resolution.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with Mass Spectrometry provided an unparalleled tool for the definitive identification of volatile compounds. The mass spectrum of this compound would show a characteristic fragmentation pattern, including the molecular ion peak (m/z 144) and other fragment ions, allowing for its unambiguous identification even at trace levels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are now routinely used to confirm the structure of this compound with high confidence. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a complete picture of the molecule's carbon-hydrogen framework.

Caption: Timeline illustrating the progression of analytical methods for the characterization of this compound.

Representative ¹H NMR Data (Modern):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Quartet | 2H | -OCH₂CH₃ |

| ~2.20 | Triplet | 2H | -CH₂C(O)- |

| ~1.90 | Multiplet | 1H | -CH(CH₃)- |

| ~1.35 | Multiplet | 2H | -CH₂CH₃ (ethyl group on chain) |

| ~1.20 | Triplet | 3H | -OCH₂CH₃ |

| ~0.85 | Triplet | 3H | -CH₂CH₃ (ethyl group on chain) |

| ~0.85 | Doublet | 3H | -CH(CH₃)- |

Representative ¹³C NMR Data (Modern):

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O |

| ~60 | -OCH₂- |

| ~41 | -CH₂C(O)- |

| ~34 | -CH(CH₃)- |

| ~29 | -CH₂CH₃ (ethyl group on chain) |

| ~19 | -CH(CH₃)- |

| ~14 | -OCH₂CH₃ |

| ~11 | -CH₂CH₃ (ethyl group on chain) |

Conclusion

This compound, a seemingly simple ester, has a history intertwined with the fundamental advancements in organic synthesis and analytical chemistry. From its likely initial preparation via the classic Fischer-Speier esterification in the mid-20th century to its detailed characterization by modern spectroscopic techniques, its journey reflects the progress of chemical science. Today, it remains a valuable component in the palette of flavor and fragrance chemists, demonstrating the enduring importance of understanding the chemistry of natural and nature-identical compounds.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance - Google Patents [patents.google.com]

- 3. DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate als Riechstoff - Google Patents [patents.google.com]

- 4. EP0921186A2 - Use of ethyl 3-methyl-2-oxopentanoate as a perfuming ingredient - Google Patents [patents.google.com]

- 5. ethyl (3R)-3-methylpentanoate | C8H16O2 | CID 7567160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. notulaebotanicae.ro [notulaebotanicae.ro]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Organoleptic Properties of Ethyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organoleptic properties of Ethyl 3-methylpentanoate (B1260497), a significant contributor to the flavor and aroma profiles of various natural and manufactured products. This document collates available data on its sensory characteristics and outlines the methodologies for their determination, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to Ethyl 3-methylpentanoate

This compound (also known as ethyl 3-methylvalerate) is an organic ester recognized for its distinct fruity aroma and flavor.[1] Chemically, it is the ester of ethanol (B145695) and 3-methylpentanoic acid.[2] Its pleasant sensory characteristics make it a valuable compound in the flavor and fragrance industries, where it is utilized as a flavoring agent in food products and a fragrance component in cosmetics and perfumes.[1] Natural occurrences of this ester have been identified in fruits such as litchi, melon, and lime.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various matrices and for its analysis.

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 152-159 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [4] |

Organoleptic Profile

The organoleptic profile of this compound is characterized by its distinct fruity notes. The following sections detail its aroma and taste characteristics based on available sensory data.

The aroma of this compound is predominantly described as fruity, with specific descriptors including pineapple, natural, and tropical.[4][5] Some sources also note a "blue-green" nuance to its aroma.[3] A compilation of its aroma descriptors from various sources is provided in Table 2.

Table 2: Aroma Descriptors for this compound

| Descriptor | Source Description |

| Fruity | A general fruity character is the most commonly cited descriptor.[1][4] |

| Pineapple | A distinct pineapple aroma is frequently noted.[4][5] |

| Tropical | Described as having a tropical fruit character.[5] |

| Natural | The fruity aroma is often described as having natural connotations.[4] |

The taste profile of this compound aligns with its aroma, being primarily characterized as fruity. It finds application in enhancing apple and pineapple flavors in various food products.[4]

Table 3: Taste Descriptors for this compound

| Descriptor | Application Notes |

| Fruity | A general fruity taste.[4] |

| Apple | Used in apple flavor formulations.[4] |

| Pineapple | Contributes to pineapple flavor profiles.[4] |

Experimental Protocols for Organoleptic Analysis

The characterization of the organoleptic properties of flavor compounds like this compound involves both instrumental and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[6][7][8] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9]

Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the compounds are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[7]

Generalized GC-O Protocol for Ester Analysis:

-

Sample Preparation:

-

For a liquid sample (e.g., a beverage containing this compound), a solvent extraction or solid-phase microextraction (SPME) can be used to isolate and concentrate the volatile compounds.

-

The choice of solvent or SPME fiber should be optimized to ensure efficient extraction of esters.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A polar capillary column (e.g., DB-WAX) is typically used for the separation of volatile flavor compounds like esters.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 230-250 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Olfactometry (O) Conditions:

-

Transfer Line: The transfer line to the sniffing port should be heated to prevent condensation of the analytes.

-

Humidification: The carrier gas effluent is often humidified to prevent drying of the panelist's nasal passages.

-

Panelist Training: Panelists must be trained to recognize and describe a wide range of odors and to rate their intensity consistently.

-

-

Data Analysis: The data from the chemical detector is correlated with the sensory data from the panelists to identify which specific compounds are responsible for the perceived aroma. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor potency of each compound.[10]

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[11] It is a valuable tool for creating a detailed sensory profile.

Generalized QDA Protocol for Flavor Analysis:

-

Panelist Selection and Training:

-

Select a panel of 8-12 individuals based on their sensory acuity, ability to describe sensations, and commitment.

-

Conduct extensive training sessions where panelists are exposed to a wide range of reference standards representing different aroma and taste attributes. For this compound, this would include various fruity, pineapple, and apple standards.

-

The panel develops a consensus vocabulary to describe the sensory attributes of the product.

-

-

Sample Evaluation:

-

Prepare solutions of this compound in a neutral base (e.g., deionized water or a simple sugar solution) at various concentrations.

-

Present the samples to the panelists in a controlled environment (e.g., individual sensory booths with controlled lighting and temperature).

-

Panelists independently rate the intensity of each sensory attribute on a linear scale (e.g., a 15-cm line scale anchored from "low" to "high").

-

-

Data Analysis:

-